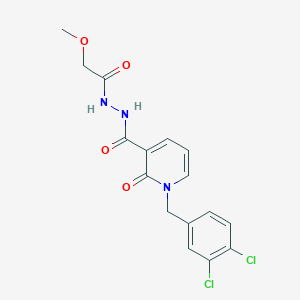
4-Ethyl-2-methyl-1-nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethyl-2-methyl-1-nitrobenzene is an aromatic nitro compound with the molecular formula C9H11NO2 It is characterized by the presence of an ethyl group at the fourth position, a methyl group at the second position, and a nitro group at the first position on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The nitration process is carried out using a mixture of concentrated sulfuric acid and nitric acid, commonly referred to as “mixed acid.” The reaction conditions usually involve maintaining a low temperature to control the exothermic nature of the reaction and to avoid the formation of by-products .
Industrial Production Methods
In an industrial setting, the production of 4-Ethyl-2-methyl-1-nitrobenzene follows a similar nitration process but on a larger scale. The reaction is carefully monitored to ensure the safety and efficiency of the process. The use of continuous flow reactors and advanced monitoring systems helps in optimizing the reaction conditions and minimizing the risk of hazardous incidents .
Análisis De Reacciones Químicas
Types of Reactions
4-Ethyl-2-methyl-1-nitrobenzene undergoes various chemical reactions, including:
Electrophilic Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as halogenation, sulfonation, and nitration, due to the presence of the electron-withdrawing nitro group.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or iron with hydrochloric acid.
Halogenation: Chlorine or bromine in the presence of a Lewis acid catalyst like aluminum chloride.
Sulfonation: Sulfuric acid or oleum.
Nitration: Mixed acid (concentrated sulfuric acid and nitric acid).
Major Products Formed
Reduction: 4-Ethyl-2-methyl-1-aminobenzene.
Halogenation: 4-Ethyl-2-methyl-1-nitro-3-chlorobenzene or 4-Ethyl-2-methyl-1-nitro-3-bromobenzene.
Sulfonation: this compound-3-sulfonic acid.
Nitration: 4-Ethyl-2-methyl-1,3-dinitrobenzene.
Aplicaciones Científicas De Investigación
4-Ethyl-2-methyl-1-nitrobenzene has several applications in scientific research:
Biology: The compound is used in studies related to the effects of nitroaromatic compounds on biological systems.
Medicine: It is investigated for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the manufacture of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-Ethyl-2-methyl-1-nitrobenzene primarily involves its interactions with biological molecules through its nitro group. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The molecular targets and pathways involved include enzymes that catalyze the reduction of nitro groups and pathways related to oxidative stress and cellular signaling .
Comparación Con Compuestos Similares
4-Ethyl-2-methyl-1-nitrobenzene can be compared with other nitrobenzene derivatives:
Nitrobenzene: Lacks the ethyl and methyl substituents, making it less sterically hindered and more reactive in certain electrophilic substitution reactions.
4-Methyl-1-nitrobenzene: Similar structure but lacks the ethyl group, affecting its physical and chemical properties.
2-Ethyl-1-nitrobenzene: Similar structure but lacks the methyl group, influencing its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and properties compared to other nitrobenzene derivatives.
Propiedades
IUPAC Name |
4-ethyl-2-methyl-1-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-3-8-4-5-9(10(11)12)7(2)6-8/h4-6H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRFWREBLPZKNNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(2-morpholino-2-oxoethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2541800.png)




![N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2541811.png)
![9-(4-ethylphenyl)-3-(2-methoxyethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2541813.png)


![8-(sec-butyl)-1,7-dimethyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2541816.png)
![N-(3-(dimethylamino)propyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-5-nitrofuran-2-carboxamide hydrochloride](/img/structure/B2541817.png)
